molecular formula C23H24N4O5 B15106321 N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B15106321
M. Wt: 436.5 g/mol
InChI Key: DJFAQOHBOWDLMP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic small molecule featuring a 3,4-dimethoxyphenyl group linked to a piperazine ring via a 2-oxoacetamide backbone, with the piperazine further substituted by an indole-2-carbonyl moiety. This structure combines pharmacophoric elements common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes, such as hydrogen-bonding acceptors (methoxy, carbonyl groups) and aromatic systems (indole, phenyl).

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H24N4O5/c1-31-19-8-7-16(14-20(19)32-2)24-21(28)23(30)27-11-9-26(10-12-27)22(29)18-13-15-5-3-4-6-17(15)25-18/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28)

InChI Key

DJFAQOHBOWDLMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the dimethoxyphenyl group. Common reagents used in these steps include indole, piperazine, and 3,4-dimethoxybenzaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce halogen atoms or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects might involve modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Reference
N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide (Target) C23H24N4O5 452.47 (calc.) 3,4-Dimethoxyphenyl, indole-2-carbonyl-piperazine 3 donors, 7 acceptors -
2-(1H-indol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide C24H28N4O3 420.51 4-Methoxyphenyl-piperazine, propyl linker 2 donors, 5 acceptors
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide C21H21N2O4 365.41 Ethyl linker, 3,4-dimethoxyphenyl, indole-3-yl 2 donors, 5 acceptors
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-3-[4-(2-isopropoxyphenyl)piperazin-1-yl]propyl]-1,3-dioxoisoindole-5-carboxamide C33H38N4O7 602.69 Dioxoisoindole, hydroxypropyl linker, isopropoxyphenyl-piperazine 2 donors, 9 acceptors
N-Isopropyl-2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]acetamide C21H31N3O6 421.49 Hydroxy-dimethoxyphenyl propanoyl-piperazine, isopropyl 2 donors, 7 acceptors

Structural and Functional Analysis

(a) Core Backbone Modifications
  • Piperazine Substitution: The target compound’s indole-2-carbonyl-piperazine group contrasts with analogs featuring 4-methoxyphenyl () or isopropoxyphenyl () substitutions. 5 in ), which may improve target affinity in hydrophobic binding pockets.
  • Linker Flexibility : Ethyl or propyl linkers in analogs () increase conformational flexibility but reduce rigidity compared to the target’s direct piperazine-acetamide linkage. This could influence binding kinetics and metabolic stability.
(b) Aromatic System Variations
  • Indole Position: The target’s indole-2-carbonyl group differs from indole-3-yl derivatives ().
  • Methoxy vs. Hydroxy Groups : The hydroxy-dimethoxyphenyl group in introduces polarity, enhancing aqueous solubility (logP reduction) compared to the target’s purely methoxy-substituted phenyl.
(c) Pharmacokinetic Implications
  • Molecular Weight : The target compound (452.47 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike the larger dioxoisoindole derivative (602.69 g/mol, ).
  • Hydrogen-Bonding : A higher number of acceptors (e.g., 9 in ) may improve target engagement but reduce membrane permeability.

Pharmacological Targets

  • Piperazine-indole hybrids (e.g., ) are frequently investigated as GPCR ligands, particularly for serotonin or adrenergic receptors, due to their dual aromatic and hydrogen-bonding motifs.

Commercial Availability

  • Analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide are commercially available (2 suppliers, ), indicating industrial relevance for structure-activity relationship (SAR) studies.

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